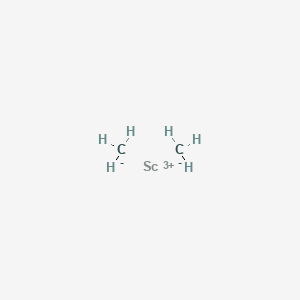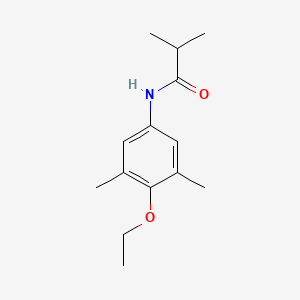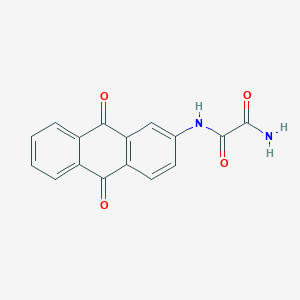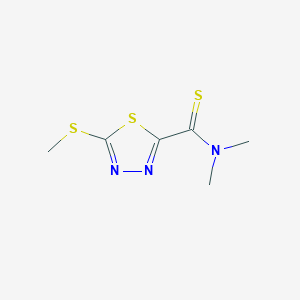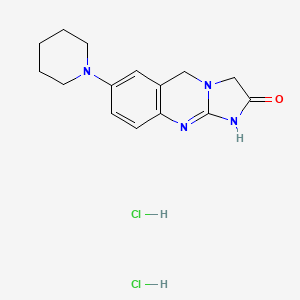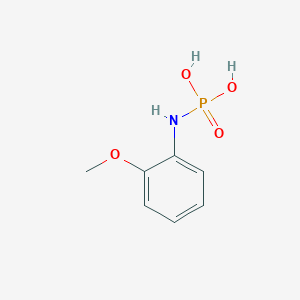![molecular formula C24H26N4O2 B14351597 N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide CAS No. 96234-78-5](/img/structure/B14351597.png)
N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide typically involves the reaction between tryptamine and a suitable butanediamide precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the tryptamine and the butanediamide . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
While specific industrial production methods for N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce halogen or nitro groups onto the indole rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound’s indole moieties are known to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is largely dependent on its interaction with biological targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound may also interact with DNA or proteins, affecting cellular processes such as gene expression and signal transduction.
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but with a different linker and additional functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic moiety attached to the indole ring.
Uniqueness
N,N’-bis[2-(1H-indol-3-yl)ethyl]butanediamide is unique due to its symmetrical structure with two indole moieties connected by a butanediamide linker. This structure allows for potential interactions with multiple biological targets simultaneously, enhancing its biological activity and making it a valuable compound for further research.
特性
CAS番号 |
96234-78-5 |
|---|---|
分子式 |
C24H26N4O2 |
分子量 |
402.5 g/mol |
IUPAC名 |
N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(25-13-11-17-15-27-21-7-3-1-5-19(17)21)9-10-24(30)26-14-12-18-16-28-22-8-4-2-6-20(18)22/h1-8,15-16,27-28H,9-14H2,(H,25,29)(H,26,30) |
InChIキー |
DUSPZGXAJJHBIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
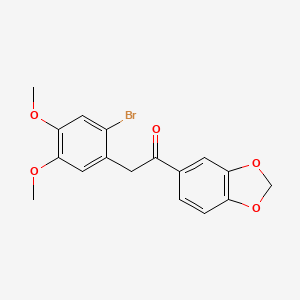
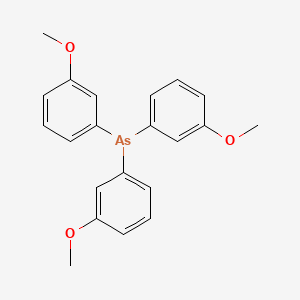
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
